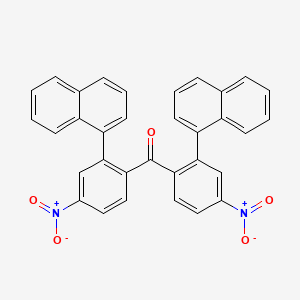

1-Naphthyl-4-nitrophenylketone

Description

Significance of Aromatic Ketones in Contemporary Chemical Research

Aromatic ketones are fundamental building blocks in organic chemistry, serving as key precursors in the synthesis of a multitude of valuable compounds. numberanalytics.comscienmag.com Their importance is underscored by their role as intermediates in the production of pharmaceuticals, dyes, and other fine chemicals. numberanalytics.com The presence of the carbonyl group directly attached to an aromatic ring imparts unique reactivity to these molecules. numberanalytics.com

Historically, the utility of aromatic ketones in certain reactions, such as cross-coupling, has been somewhat limited due to the strength of the carbon-carbon bonds flanking the ketone group, which are often difficult to cleave. azom.com However, recent advancements have led to novel methods for the transformation of aromatic ketones, expanding their synthetic utility. scienmag.comazom.com These developments have made the synthesis of various aromatic compounds more efficient and practical for broader applications in materials science and pharmaceutical synthesis. azom.com For instance, researchers have developed one-pot methods to convert aromatic ketones into esters, which can then react with a wide range of nucleophiles to create diverse products like thioethers, aryl ethers, and amines. scienmag.comazom.com

The construction of aromatic ketones themselves is an active area of research. Modern synthetic strategies focus on direct C-H oxygenation methods, which are highly desirable due to the abundance of C-H bonds in organic molecules. lidsen.com Light-induced, metal-free C-H oxygenation processes have emerged as a mild and general approach for the synthesis of aromatic ketones, offering high functional group tolerance and proceeding at room temperature with air as the oxidant. lidsen.com

Contextualizing Nitro-Substituted Aromatic Systems in Synthetic Strategy and Mechanistic Inquiry

Nitro-substituted aromatic compounds are a significant class of organic molecules characterized by the presence of at least one nitro group (—NO2) attached to an aromatic ring. nih.gov These compounds are largely synthetic and are crucial intermediates in the production of a wide range of products, including dyes, polymers, pesticides, and explosives. nih.govnumberanalytics.com

The nitro group is a strong electron-withdrawing group, a property that profoundly influences the electronic nature of the aromatic ring. numberanalytics.com This electron-withdrawing effect deactivates the aromatic ring towards electrophilic substitution, directing incoming electrophiles to the meta positions. nih.gov Conversely, it activates the ring for nucleophilic aromatic substitution by stabilizing the negatively charged intermediate (a Meisenheimer complex). numberanalytics.comnih.govmdpi.com This reactivity makes nitroaromatic compounds versatile tools in organic synthesis. numberanalytics.comnumberanalytics.com

The reduction of the nitro group is a cornerstone of the chemistry of these compounds, providing a pathway to various other functional groups, most notably amines. numberanalytics.com Aromatic amines are themselves vital intermediates in the synthesis of numerous commercial products. numberanalytics.com The reduction process can be complex, proceeding through intermediates such as nitroso and hydroxylamine (B1172632) species. numberanalytics.comorientjchem.org The specific products of reduction depend heavily on the reaction conditions and the reducing agents employed. numberanalytics.com

Mechanistic studies on nitroaromatic compounds are extensive. Research has explored the kinetics and mechanisms of their reduction, the influence of substituents on their reactivity, and their behavior in various reaction types. mdpi.comorientjchem.org For example, the photocatalytic reduction of nitroaromatic compounds has been investigated as a means to control the formation of specific products like anilines or azo compounds under mild conditions. ingentaconnect.combenthamdirect.com Theoretical studies using density functional theory (DFT) have also been employed to understand the intricacies of reactions involving nitroaromatics, such as nucleophilic aromatic substitution, by analyzing factors like aromaticity and electrophilicity. mdpi.com

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C33H20N2O5 |

|---|---|

Molecular Weight |

524.5 g/mol |

IUPAC Name |

bis(2-naphthalen-1-yl-4-nitrophenyl)methanone |

InChI |

InChI=1S/C33H20N2O5/c36-33(29-17-15-23(34(37)38)19-31(29)27-13-5-9-21-7-1-3-11-25(21)27)30-18-16-24(35(39)40)20-32(30)28-14-6-10-22-8-2-4-12-26(22)28/h1-20H |

InChI Key |

VTRQWKWUULXILW-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2C3=C(C=CC(=C3)[N+](=O)[O-])C(=O)C4=C(C=C(C=C4)[N+](=O)[O-])C5=CC=CC6=CC=CC=C65 |

Origin of Product |

United States |

Synthetic Methodologies for 1 Naphthyl 4 Nitrophenylketone

Established Reaction Pathways

The synthesis of 1-Naphthyl-4-nitrophenylketone is predominantly achieved through established reaction pathways centered on the Friedel-Crafts acylation. This method provides a direct route to forming the carbon-carbon bond between the naphthalene (B1677914) and the 4-nitrobenzoyl moieties.

Friedel-Crafts Acylation

The Friedel-Crafts acylation, a cornerstone of organic synthesis developed by Charles Friedel and James Crafts in 1877, is the most direct and widely recognized method for preparing aryl ketones. wikipedia.org The reaction involves the acylation of an aromatic ring, in this case naphthalene, with an acylating agent in the presence of a Lewis acid catalyst. wikipedia.org

The specific synthesis of this compound involves the electrophilic aromatic substitution reaction between naphthalene and 4-nitrobenzoyl chloride. In this reaction, the naphthalene acts as the nucleophilic aromatic substrate, and the 4-nitrobenzoyl chloride serves as the acylating agent. The electron-withdrawing nitro group on the benzoyl chloride increases the electrophilicity of the acyl carbon, facilitating the reaction.

A strong Lewis acid is required to catalyze the Friedel-Crafts acylation. wikipedia.org Aluminum chloride (AlCl₃) is the most commonly employed catalyst for this purpose. Its function is to coordinate with the chlorine atom of the 4-nitrobenzoyl chloride, which polarizes the carbon-chlorine bond and generates a highly electrophilic acylium ion (or a reactive acyl chloride-Lewis acid complex). wikipedia.orgstackexchange.com

The reaction mechanism requires a stoichiometric amount of AlCl₃ rather than a catalytic amount. This is because the product, this compound, is a Lewis base that forms a stable complex with the AlCl₃. This complexation deactivates the catalyst. wikipedia.org An aqueous workup is necessary at the end of the reaction to decompose this complex and isolate the final ketone product. While AlCl₃ is standard, other Lewis acids such as ferric chloride (FeCl₃) or zinc chloride (ZnCl₂) can also be used. imist.ma

A significant challenge in the acylation of naphthalene is controlling the positional isomerism, as the reaction can yield both 1-acyl (alpha) and 2-acyl (beta) products. stackexchange.com The synthesis of the 1-Naphthyl derivative requires conditions that favor kinetic control over thermodynamic control. researchgate.net

Substitution at the 1-position (alpha) of naphthalene is the kinetically favored pathway. This preference is due to the higher stability of the carbocation intermediate (arenium ion) formed during the electrophilic attack at this position, as it allows for the preservation of a complete benzene (B151609) ring in more resonance structures. stackexchange.com Conversely, the 2-position (beta) is sterically less hindered, and the resulting 2-acylnaphthalene is the thermodynamically more stable product. stackexchange.comstackexchange.com

To selectively obtain the 1-Naphthyl isomer, the reaction is typically performed under milder conditions:

Low Temperature: Lowering the reaction temperature minimizes the energy available for the reaction to overcome the higher activation barrier to the thermodynamic product and prevents the potential for the kinetically formed 1-isomer to rearrange to the more stable 2-isomer. researchgate.netmyttex.net

Non-polar Solvents: The use of non-polar solvents, such as carbon disulfide (CS₂) or chlorinated hydrocarbons like dichloroethane and methylene (B1212753) chloride, is crucial. stackexchange.commyttex.net In these solvents, the complex formed between the kinetic 1-acylnaphthalene product and the AlCl₃ catalyst is often insoluble and precipitates out of the solution, preventing it from re-dissolving and rearranging to the thermodynamically favored 2-isomer. stackexchange.com In contrast, polar solvents like nitrobenzene (B124822) tend to dissolve the intermediate complex, facilitating the reversible deacylation and subsequent formation of the more stable 2-acyl product, especially at higher temperatures. stackexchange.commyttex.netgoogle.com

The following interactive table summarizes the influence of reaction conditions on the regioselectivity of naphthalene acylation, based on established principles.

| Solvent | Temperature | Predominant Product | Control Type | Rationale |

| Carbon Disulfide (CS₂) | Low (e.g., 0 °C) | 1-Acylnaphthalene | Kinetic | The 1-isomer forms faster and its AlCl₃ complex precipitates in the non-polar solvent, preventing rearrangement. stackexchange.com |

| Dichloroethane | Low (e.g., 0-25 °C) | 1-Acylnaphthalene | Kinetic | Favors the electronically preferred alpha-attack; mild conditions prevent isomerization. stackexchange.commyttex.net |

| Nitrobenzene | Low (e.g., 25 °C) | Mixture of Isomers | Mixed | Polar solvent begins to favor the thermodynamic pathway, but low temperature limits complete isomerization. myttex.net |

| Nitrobenzene | High (e.g., >100 °C) | 2-Acylnaphthalene | Thermodynamic | The initially formed 1-isomer reverts and rearranges to the sterically and thermodynamically more stable 2-isomer. stackexchange.commyttex.net |

The mechanism for the Friedel-Crafts acylation of naphthalene to yield the 1-naphthyl product proceeds through several distinct steps:

Generation of the Electrophile: The Lewis acid catalyst, AlCl₃, reacts with 4-nitrobenzoyl chloride to form a highly reactive acylium ion, [O=C-C₆H₄NO₂]⁺, or a polarized complex.

Electrophilic Attack: The electron-rich naphthalene ring acts as a nucleophile, attacking the electrophilic acylium ion. The attack occurs preferentially at the 1-position (alpha-carbon) due to the greater resonance stabilization of the resulting intermediate.

Formation of the Arenium Ion (Sigma Complex): This attack temporarily disrupts the aromaticity of the naphthalene ring, forming a resonance-stabilized carbocation known as an arenium ion or sigma complex. The intermediate for 1-substitution is more stable than the intermediate for 2-substitution because it has more resonance structures that retain a fully aromatic benzenoid ring. stackexchange.com

Deprotonation and Restoration of Aromaticity: A weak base, typically AlCl₄⁻ (formed from the catalyst), removes a proton from the carbon atom bearing the new acyl group. This step restores the aromaticity of the naphthalene ring, yielding the this compound product complexed with AlCl₃.

Product Isolation: The final ketone is liberated from its complex with AlCl₃ by adding water in a final workup step.

Alternative Synthetic Routes

While Friedel-Crafts acylation is the principal and most direct method for the synthesis of this compound, the chemical literature does not extensively report alternative, well-established routes for this specific compound. Other general methods for ketone synthesis, such as the oxidation of secondary alcohols or reactions involving organometallic reagents, would require multi-step sequences starting from more complex precursors, making them less efficient than the direct acylation of naphthalene. Therefore, the Friedel-Crafts pathway remains the most practical and studied methodology.

Advanced Synthetic Considerations

Catalyst Design and Performance in Ketone Synthesis

The performance of catalytic systems, particularly for cross-coupling reactions like the Suzuki-Miyaura synthesis of diaryl ketones, is highly dependent on the design of the catalyst, which includes the metal center and the associated ligands. researchgate.netmdpi.com

Palladium is the most commonly used metal for these transformations. mdpi.comresearchgate.net The choice of palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) can influence the reaction efficiency. libretexts.org However, the ligand bound to the palladium center plays a more critical role in determining the catalyst's activity, stability, and selectivity. sigmaaldrich.com

Phosphine (B1218219) ligands are the most significant class of ligands for cross-coupling reactions due to the tunability of their steric and electronic properties. sigmaaldrich.comdigitellinc.com

Electron-rich and bulky phosphine ligands are known to enhance the rate of oxidative addition, a key step in the catalytic cycle, and promote the reductive elimination step that forms the final product. libretexts.orggessnergroup.com Examples of such ligands include tri(tert-butyl)phosphine and various biaryl phosphines developed by Buchwald and others. sigmaaldrich.com

Bidentate phosphine ligands can form stable chelate complexes with the palladium center, which can influence the catalyst's stability and reactivity. The "bite angle" of these ligands is a crucial parameter affecting the outcome of the reaction.

The performance of a given catalyst system is typically evaluated based on several factors:

Yield: The amount of desired product obtained.

Turnover Number (TON): The number of moles of product formed per mole of catalyst, indicating catalyst efficiency.

Turnover Frequency (TOF): The TON per unit time, indicating catalyst activity.

Selectivity: The preference of the catalyst to form the desired product over side products.

Table 2: Comparison of Phosphine Ligands in Diaryl Ketone Synthesis via Suzuki-Miyaura Coupling

| Ligand | Typical Catalyst Loading (mol%) | Key Characteristics | Performance Notes |

|---|---|---|---|

| Triphenylphosphine (PPh₃) | 1-5 | Standard, commercially available | Effective for many substrates, but can be less reactive for challenging couplings. |

| Buchwald Ligands (e.g., SPhos, XPhos) | 0.1-2 | Bulky, electron-rich biaryl phosphines | High reactivity, allowing for lower catalyst loadings and milder reaction conditions; effective for coupling of aryl chlorides. sigmaaldrich.com |

The rational design of ligands continues to be a major focus of research to develop more efficient, robust, and versatile catalysts for the synthesis of diaryl ketones and other important organic molecules. gessnergroup.com

Enantioselective Synthesis Approaches utilizing Related Nitro-Phenyl Ketones

The enantioselective synthesis of chiral compounds is a cornerstone of modern organic chemistry, particularly in the preparation of pharmaceutical intermediates and other biologically active molecules. While specific enantioselective methods for this compound are not extensively documented, principles from the synthesis of related nitro-phenyl ketones can be extrapolated. The presence of the nitro group and the ketone functionality provides handles for various asymmetric transformations.

One prominent approach involves the use of chiral catalysts to control the stereochemical outcome of a reaction. Cinchona alkaloids and their derivatives have emerged as powerful organocatalysts in a variety of asymmetric reactions. nih.gov These naturally derived catalysts are advantageous due to their availability, low cost, and the ability to be modified to fine-tune their steric and electronic properties. rsc.org For instance, a bifunctional quinine-derived sulfonamide organocatalyst has been successfully employed in the asymmetric sulfa-Michael reaction of naphthalene-1-thiol with trans-chalcone derivatives, yielding products with high enantiopurity (up to 96% ee). nih.gov This methodology, which involves the formation of a carbon-sulfur bond, could conceptually be adapted for related substrates.

Another strategy focuses on the asymmetric reduction of a prochiral ketone. Biocatalytic approaches, utilizing enzymes or whole-plant materials, are particularly attractive for their high selectivity and environmentally friendly nature. sphinxsai.com For example, various plant materials have been used as reducing agents for nitro-polycyclic aromatic ketones, demonstrating the potential for green asymmetric reductions. sphinxsai.com Ketoreductases (KREDs) are a class of enzymes that are highly efficient in the asymmetric reduction of prochiral ketones to chiral secondary alcohols, a transformation of significant industrial importance. nih.gov

Furthermore, conjugate addition reactions to vinyl ketones, catalyzed by organocatalysts like quinine-squaramide, have been shown to produce α-nitro-δ-ketosulfones with excellent yield and enantioselectivity. nih.gov This highlights the utility of organocatalysis in constructing chiral molecules containing a nitro group. The enantioselective reduction of tetrasubstituted nitroalkenes has also been explored, offering a pathway to enantioenriched nitroalkanes which are valuable synthetic intermediates. nih.gov

These examples with related nitro-phenyl ketones underscore the potential for developing a stereoselective synthesis of this compound derivatives. The choice of catalyst, whether it be a modified Cinchona alkaloid, an enzyme, or another organocatalyst, would be crucial in achieving high enantioselectivity.

Green Chemistry Principles in Synthesis (e.g., Solvent-Free Conditions, Biocatalysis)

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. In the synthesis of this compound and related compounds, several green chemistry principles can be applied, with a focus on solvent-free conditions and biocatalysis.

Solvent-Free Conditions:

A significant source of waste in chemical synthesis is the use of organic solvents. Therefore, developing solvent-free synthetic procedures is a key goal of green chemistry. One approach involves heating a mixture of the reactants in the absence of a solvent. For example, a solvent-free procedure for a methylene transfer reaction to alkyl aryl ketones has been developed by heating a mixture of trimethylsulphonium iodide, t-BuOK, and the ketone, followed by vacuum distillation to isolate the product. clockss.org This method avoids the use of organic solvents throughout both the reaction and the separation process. clockss.org Similarly, the ketalization of glycerol (B35011) with acetone (B3395972) has been successfully performed in a solvent-free medium using an ion exchange resin as a catalyst. nih.gov The use of solventless conditions is not only environmentally benign but can also be more economical for industrial applications due to lower separation costs. nih.gov

Biocatalysis:

Biocatalysis, the use of enzymes or whole organisms to catalyze chemical reactions, offers several advantages from a green chemistry perspective. Reactions are typically carried out under mild conditions (temperature and pH), often in aqueous media, and the high selectivity of enzymes can reduce the formation of byproducts. nih.gov In the context of ketone synthesis and modification, biocatalysis has shown significant promise. For instance, the asymmetric reduction of prochiral ketones to chiral alcohols is a well-established industrial application of ketoreductases (KREDs). nih.gov Furthermore, plant materials have been demonstrated to be effective biocatalysts for the asymmetric reduction of various aromatic aldehydes and ketones, offering a readily available and diverse source of catalytic activity. sphinxsai.com Enzymes like laccase have also been used in organic synthesis, for example, to catalyze the one-pot synthesis of 1,4-naphthoquinone-2,3-bis-sulfides under mild conditions using atmospheric oxygen as the oxidant and producing only water as a byproduct. researchgate.net

Chemical Reactivity and Transformations

Reactions of the Nitro Group

The nitro group attached to the phenyl ring is a strong electron-withdrawing group, which deactivates the ring towards electrophilic substitution but makes it susceptible to nucleophilic attack. nih.gov The nitro group itself is the primary site for several important chemical transformations.

Reduction to Amino Groups (e.g., Catalytic Hydrogenation with Palladium)

One of the most fundamental transformations of the nitro group is its reduction to a primary amine. nih.gov This conversion is a cornerstone in the synthesis of pharmaceuticals, dyes, and other fine chemicals, as it transforms the electron-withdrawing nitro group into an electron-donating amino group, fundamentally altering the molecule's properties. A widely used and efficient method for this reduction is catalytic hydrogenation.

Catalytic hydrogenation typically involves treating the nitro compound with hydrogen gas (H₂) in the presence of a metal catalyst. Palladium, often supported on carbon (Pd/C), is a highly effective catalyst for the hydrogenation of nitroarenes. google.comrsc.org The reaction is generally carried out in a solvent such as ethanol (B145695), methanol, or ethyl acetate (B1210297) under a hydrogen atmosphere, which can range from atmospheric pressure to higher pressures. google.com The reaction proceeds smoothly to yield the corresponding amine, in this case, 1-Naphthyl-4-aminophenylketone. The process is known for its high yields and clean conversion with water as the only byproduct.

Nitrone Formation via Intramolecular Enolate-Nitro Group Interaction

Nitrones are valuable 1,3-dipoles used in cycloaddition reactions to synthesize five-membered heterocyclic compounds. mdpi.com One method for their formation involves the reaction of an enolate with a nitro group. Research has shown that ketones containing a 2-nitrophenyl group can undergo an intramolecular reaction where the enolate formed at the α-position attacks the adjacent nitro group, leading to cyclization and subsequent formation of a nitrone. nih.govacs.org

However, in the case of 1-Naphthyl-4-nitrophenylketone, this specific intramolecular pathway is not feasible. The nitro group is located at the 4-position of the phenyl ring, which is geometrically too distant for the enolate (formed at the carbon between the naphthyl and carbonyl groups) to interact with it within the same molecule. While direct intermolecular reactions between enolates and nitroarenes can occur, they typically proceed via addition to the aromatic ring or at the nitro group itself, leading to N-arylhydroxylamine derivatives rather than nitrones directly. organic-chemistry.org The synthesis of nitrones from nitro compounds often involves reduction of the nitro group to a hydroxylamine (B1172632), which is then condensed with a ketone or aldehyde. google.com

Reductive N-Arylation Reactions

A modern and efficient approach to forming diarylamines is the direct reductive arylation of nitroarenes, which bypasses the need for a separate step of reducing the nitroarene to an aniline (B41778) before coupling. nih.gov This transformation allows for the direct formation of a C-N bond by coupling the nitroarene with an aryl halide or arylboronic acid in the presence of a palladium catalyst and a reductant. nih.govdigitellinc.comacs.org

In this context, this compound could serve as the nitroarene component. The reaction mechanism is complex and involves the in situ reduction of the nitro group to an intermediate species, such as an azoarene. nih.govchemrxiv.org This intermediate is then catalytically arylated by the palladium complex. nih.govchemrxiv.org This method is advantageous as it combines reduction and C-N bond formation into a single synthetic operation, offering greater efficiency. nih.gov Various palladium catalysts, often employing specialized phosphine (B1218219) ligands like BrettPhos, have been developed to facilitate this transformation with a broad range of substrates, including chloroarenes. nih.govchemrxiv.org

Reactions of the Ketone Moiety

The ketone functional group in this compound consists of a carbonyl group bonded to two aromatic rings. This structural feature defines its reactivity, particularly towards oxidation and condensation reactions.

Oxidation to Carboxylic Acids

The oxidation of a non-enolizable ketone, such as a diaryl ketone, to carboxylic acids is a challenging transformation that requires the cleavage of a strong carbon-carbon bond adjacent to the carbonyl group. Such reactions are generally not synthetically useful and require harsh oxidizing agents and conditions, which can lead to low yields and degradation of the aromatic rings. While powerful oxidants like potassium permanganate (B83412) or chromic acid can cleave C-C bonds, the stability of the naphthyl and nitrophenyl rings makes controlled oxidation difficult. More common and milder methods for synthesizing carboxylic acids involve the oxidation of primary alcohols or alkenes. organic-chemistry.orgorganic-chemistry.org Therefore, the direct oxidation of this compound to carboxylic acids is not a standard or efficient laboratory procedure.

Condensation Reactions

The ketone moiety can participate in condensation reactions by forming an enolate intermediate. fiveable.me The hydrogen atom on the carbon between the carbonyl group and the naphthyl ring (the α-carbon) is acidic and can be removed by a base to form a nucleophilic enolate. masterorganicchemistry.com This enolate can then attack an electrophilic carbonyl carbon of another molecule, such as an aldehyde or another ketone, to form a new carbon-carbon bond.

A classic example of this reactivity is the Claisen-Schmidt condensation, which involves the reaction of a ketone with an aromatic aldehyde that lacks α-hydrogens (and thus cannot self-condense), such as benzaldehyde. libretexts.orgjove.com In the presence of a base (like sodium hydroxide), the enolate of this compound would attack the benzaldehyde, and the resulting aldol (B89426) addition product readily dehydrates to form a stable, conjugated α,β-unsaturated ketone. jove.comjackwestin.com This reaction is driven by the formation of the highly conjugated final product. jove.com

Electrophilic and Nucleophilic Aromatic Substitution on Ring Systems

The reactivity of this compound in aromatic substitution reactions is governed by the electronic properties of its two distinct ring systems: the electron-rich naphthalene (B1677914) ring and the electron-deficient nitrophenyl ring. The ketone linkage between them acts as a deactivating group, influencing the positions of substitution on both rings.

Halogenation and Further Nitration

Electrophilic aromatic substitution reactions, such as halogenation and nitration, are expected to occur preferentially on the more electron-rich naphthalene ring. The carbonyl group of the ketone is an electron-withdrawing group and a meta-director. However, its influence is exerted on both aromatic systems. On the 4-nitrophenyl ring, the potent deactivating effect of the nitro group, combined with the deactivating nature of the ketone, renders this ring highly resistant to further electrophilic attack.

Conversely, the naphthalene ring system, while also deactivated by the attached carbonyl group, remains significantly more susceptible to electrophilic substitution compared to the nitrophenyl ring. In the case of acylated naphthalenes like 1-acetylnaphthalene, electrophilic attack typically directs to the 5- and 8-positions of the naphthalene nucleus. By analogy, for this compound, halogenation or further nitration would be predicted to functionalize the naphthalene ring, likely at the C5 and C8 positions.

| Reaction | Reagents | Predicted Major Products |

| Bromination | Br₂/FeBr₃ | 5-Bromo-1-naphthyl-4-nitrophenylketone and 8-Bromo-1-naphthyl-4-nitrophenylketone |

| Nitration | HNO₃/H₂SO₄ | 5-Nitro-1-naphthyl-4-nitrophenylketone and 8-Nitro-1-naphthyl-4-nitrophenylketone |

Nucleophilic Substitution Enhanced by Nitro Group

The presence of a strongly electron-withdrawing nitro group in the para position to the ketone linkage makes the phenyl ring of this compound highly susceptible to nucleophilic aromatic substitution (SNAr). This reaction pathway allows for the displacement of a suitable leaving group on the aromatic ring by a nucleophile. While the nitro group itself is not typically the leaving group, it activates the ring towards the displacement of other substituents, such as halides, that might be present.

In a hypothetical scenario where a halogen atom is present on the nitrophenyl ring, for instance, at the ortho position to the nitro group, it would be readily displaced by various nucleophiles. The nitro group effectively stabilizes the intermediate Meisenheimer complex, which is the rate-determining step of the SNAr reaction. This reactivity is a cornerstone of synthetic strategies aimed at modifying the nitrophenyl moiety.

Common nucleophiles that can participate in such reactions include alkoxides, phenoxides, and amines. The reaction proceeds under relatively mild conditions due to the powerful activating effect of the nitro group.

Radical Reactions for Functionalization

The functionalization of aromatic ketones through radical reactions offers alternative pathways to traditional electrophilic or nucleophilic substitutions. While specific radical reactions involving this compound are not extensively documented, related chemistries provide insight into its potential reactivity. For instance, radical coupling reactions can be employed to form new carbon-carbon or carbon-heteroatom bonds.

One potential avenue for radical functionalization is through reactions involving diazonium salts. The Sandmeyer or related radical-mediated reactions could be used to introduce a variety of functional groups onto either aromatic ring, assuming the corresponding amino-precursor is available. Additionally, radical-polar crossover reactions have been developed for the acylation of heteroarenes, where an acyl radical, potentially generated from a derivative of this compound, could be trapped.

Photochemical Reactivity

The photochemical behavior of this compound is anticipated to be rich, owing to the presence of two distinct chromophores—the naphthalene and the nitrophenyl moieties—linked by a carbonyl group.

Photoinduced Rearrangements of Related Nitroketones

A well-known photochemical transformation of aromatic nitro compounds containing a C-H bond at the ortho position is the photoinduced intramolecular hydrogen atom transfer, which can lead to rearrangements. For example, o-nitrobenzyl compounds are known to rearrange upon irradiation to form o-nitrosobenzaldehyde or related ketone derivatives. This reactivity is exploited in photolithography and as a photoremovable protecting group strategy.

While this compound does not have the requisite ortho-nitrobenzyl structure, related nitroketones have been shown to undergo other types of photochemical rearrangements. For instance, certain aromatic ketones can undergo Norrish Type I or Type II reactions, although these are more common in the absence of more efficient photochemical pathways like electron transfer. The presence of the nitro group significantly influences the excited-state reactivity, often favoring processes involving the nitro group itself.

Electron Transfer Dynamics in Related Chromophores

The structure of this compound, featuring an electron-donating naphthalene group linked to an electron-accepting nitrophenyl group, is characteristic of a donor-acceptor chromophore. Upon photoexcitation, intramolecular electron transfer (ET) from the naphthalene moiety (donor) to the nitrophenyl moiety (acceptor) is a highly probable event.

Kinetic and Mechanistic Studies of Transformation Pathways

The transformation of this compound can be explored through several key reaction types. The following sections detail the plausible kinetics and mechanisms for these transformations, drawing parallels from related aromatic ketones and nitroaromatic compounds.

Reaction Kinetics and Order Determination

The kinetics of reactions involving this compound are expected to be influenced by the nature of the reactant, solvent, and temperature. Based on analogous systems, the following kinetic profiles can be anticipated.

Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nitro group strongly activates the phenyl ring towards nucleophilic attack, particularly at the positions ortho and para to it. While the nitro group is at the para position, substitution of a suitable leaving group on the ring would follow a second-order rate law, being first order in both the ketone and the nucleophile. The rate-determining step is typically the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.

Illustrative Data for a Hypothetical SNAr Reaction

The following table presents hypothetical kinetic data for the reaction of this compound with a generic nucleophile (Nu-). This data is for illustrative purposes to demonstrate typical reaction order determination.

| Experiment | [this compound] (mol/L) | [Nu-] (mol/L) | Initial Rate (mol/L·s) |

| 1 | 0.10 | 0.10 | 1.2 x 10-4 |

| 2 | 0.20 | 0.10 | 2.4 x 10-4 |

| 3 | 0.10 | 0.20 | 2.4 x 10-4 |

This is a hypothetical data table.

Reduction of the Nitro Group and Carbonyl Group: The reduction of the nitro and carbonyl groups can proceed via different mechanisms and exhibit varied kinetics depending on the reducing agent and reaction conditions.

Catalytic Hydrogenation: The rate of catalytic hydrogenation is often complex and can be dependent on the catalyst surface area, hydrogen pressure, and substrate concentration. The reaction is typically pseudo-first-order with respect to the substrate under constant hydrogen pressure.

Metal Hydride Reduction: Reduction with agents like sodium borohydride (B1222165) (NaBH4) or lithium aluminum hydride (LiAlH4) generally follows second-order kinetics, being first order in both the hydride reagent and the ketone.

Proposed Reaction Mechanisms and Intermediates

The proposed mechanisms for the transformation of this compound are based on established reaction pathways for similar functionalized aromatic compounds.

Nucleophilic Aromatic Substitution (SNAr) Mechanism:

The SNAr mechanism is a plausible pathway if a leaving group is present on the nitrophenyl ring. The reaction proceeds in two main steps:

Formation of the Meisenheimer Complex: A nucleophile attacks the carbon atom bearing the leaving group, leading to the formation of a resonance-stabilized anionic intermediate, the Meisenheimer complex. The negative charge is delocalized over the aromatic ring and the nitro group.

Departure of the Leaving Group: The leaving group is expelled, and the aromaticity of the ring is restored, yielding the substitution product.

Intermediates: The key intermediate in this reaction is the Meisenheimer complex .

Reduction Mechanisms:

The reduction of this compound can selectively target the nitro group or the carbonyl group, or reduce both, depending on the choice of reducing agent.

Reduction of the Nitro Group: The reduction of a nitro group to an amine typically proceeds through a series of intermediates. For example, with a metal catalyst and H2, the reaction is thought to involve the following intermediates:

Nitroso compound (R-NO)

Hydroxylamine (R-NHOH)

Amine (R-NH2)

Reduction of the Carbonyl Group: The reduction of the ketone to a secondary alcohol using a hydride reagent like NaBH4 involves the nucleophilic addition of a hydride ion (H-) to the electrophilic carbonyl carbon. This is followed by protonation of the resulting alkoxide intermediate by the solvent (e.g., ethanol or water).

Intermediates:

For nitro reduction: Nitrosoarene and N-arylhydroxylamine .

For carbonyl reduction: An alkoxide intermediate.

Photochemical Transformations:

Aromatic ketones are known to undergo photochemical reactions. Upon absorption of UV light, the ketone can be excited to a singlet state, which can then undergo intersystem crossing to a more stable triplet state. This excited triplet state can participate in various reactions, such as hydrogen abstraction or cycloadditions. For this compound, photoreduction in the presence of a hydrogen donor is a likely pathway, leading to the formation of a pinacol (B44631) product through the coupling of two ketyl radicals.

Intermediates:

Singlet and triplet excited states of the ketone.

Ketyl radical (formed by hydrogen abstraction by the excited ketone).

Spectroscopic Characterization and Advanced Analytical Methodologies

Vibrational Spectroscopy

Vibrational spectroscopy probes the molecular vibrations of a compound, offering direct insight into the functional groups present.

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. thermofisher.com The FT-IR spectrum of 1-Naphthyl-4-nitrophenylketone is expected to show several characteristic absorption bands that confirm its key structural features.

The most prominent peaks include the strong carbonyl (C=O) stretching vibration of the ketone group, the distinct symmetric and asymmetric stretches of the nitro (NO₂) group, and various absorptions corresponding to the aromatic naphthyl and nitrophenyl rings. thermofisher.com Data from analogous compounds, such as (4-nitrophenyl)phenylmethanone and other nitrated aromatics, provide a reliable basis for assigning these vibrational modes. nist.govresearchgate.net

Key functional group vibrations for this compound include:

Aromatic C-H Stretch: Typically observed in the region of 3100-3000 cm⁻¹, indicating the presence of hydrogens bonded to the aromatic rings.

Carbonyl (C=O) Stretch: A strong, sharp absorption characteristic of the ketone group is predicted to appear around 1665-1650 cm⁻¹. Conjugation with both aromatic rings slightly lowers this frequency compared to a simple alkyl ketone.

Aromatic C=C Stretch: Multiple bands in the 1600-1450 cm⁻¹ region correspond to the carbon-carbon double bond stretching within the naphthyl and nitrophenyl rings.

Asymmetric NO₂ Stretch: A strong absorption expected between 1530-1520 cm⁻¹. For instance, the asymmetric stretch in 4,4'-dinitrophenylbenzoate appears at 1523 cm⁻¹. researchgate.net

Symmetric NO₂ Stretch: Another strong band is anticipated in the 1350-1340 cm⁻¹ range. In 4,4'-dinitrophenylbenzoate, this vibration is observed at 1343 cm⁻¹. researchgate.net

C-N Stretch: A weaker absorption corresponding to the carbon-nitrogen bond of the nitro group is expected around 870-840 cm⁻¹.

Table 1: Predicted FT-IR Spectral Data for this compound

| Wave Number (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| 3100-3000 | C-H Stretch | Aromatic (Naphthyl & Nitrophenyl) |

| 1665-1650 | C=O Stretch | Aryl Ketone |

| 1600-1450 | C=C Stretch | Aromatic Rings |

| 1530-1520 | Asymmetric Stretch | Nitro (NO₂) |

| 1350-1340 | Symmetric Stretch | Nitro (NO₂) |

| 870-840 | C-N Stretch | Aromatic Nitro |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the detailed structure of organic compounds by mapping the carbon and hydrogen frameworks.

¹H NMR spectroscopy provides information about the number, connectivity, and chemical environment of protons in a molecule. In this compound, the protons are all located on the aromatic rings, and their signals are expected to appear in the downfield region (typically δ 7.0-9.0 ppm) due to the deshielding effects of the aromatic currents, the carbonyl group, and the nitro group.

The spectrum can be predicted as follows:

4-Nitrophenyl Protons: The four protons on the 4-nitrophenyl ring are expected to exhibit a distinct AA'BB' splitting pattern. The strong electron-withdrawing effect of the nitro group and the carbonyl group will deshield these protons significantly. The two protons ortho to the nitro group (and meta to the carbonyl) will appear as a doublet, while the two protons meta to the nitro group (and ortho to the carbonyl) will appear as another doublet further downfield.

Naphthyl Protons: The seven protons on the 1-naphthyl ring will produce a complex series of overlapping multiplets in the aromatic region. The proton at the C8 position (peri to the carbonyl group) is expected to be the most deshielded due to steric compression and anisotropic effects, likely appearing as a doublet at the lowest field.

Table 2: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

|---|---|---|

| ~8.40 | d (Doublet) | 2H, Protons ortho to NO₂ group |

| ~8.00 | d (Doublet) | 2H, Protons meta to NO₂ group |

| ~7.50 - 8.50 | m (Multiplet) | 7H, Naphthyl ring protons |

¹³C NMR spectroscopy identifies all unique carbon atoms in a molecule, providing a map of the carbon skeleton. The chemical shifts are influenced by the hybridization and electronic environment of each carbon atom. oregonstate.edu

The predicted ¹³C NMR spectrum for this compound would feature:

Carbonyl Carbon: The ketone carbonyl carbon is expected to be the most downfield signal (excluding the solvent peak), typically appearing in the δ 190-200 ppm range. For example, the carbonyl carbon in 1-(4-(naphthalen-1-yl)phenyl)ethanone appears at δ 197.8 ppm. rsc.org

Aromatic Carbons: The carbons of the aromatic rings will resonate between δ 120-155 ppm. The carbon atom attached to the nitro group (C-NO₂) and the quaternary carbons of the naphthyl ring will be significantly deshielded. Quaternary carbons, those without attached protons, generally show weaker signals. oregonstate.edu The carbon attached to the nitro group is anticipated around δ 150 ppm, while the carbon attached to the carbonyl on the nitrophenyl ring is expected near δ 142 ppm.

Table 3: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| ~195 | Carbonyl Carbon (C=O) |

| ~150 | Aromatic Carbon (C-NO₂) |

| ~124-142 | Aromatic Carbons (Naphthyl & Nitrophenyl) |

While 1D NMR spectra provide fundamental information, 2D NMR techniques are often employed for unambiguous structural confirmation of complex molecules. mdpi.com

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings (typically over two or three bonds). It would be used to trace the connectivity of protons within the naphthyl ring system and confirm the coupling between the ortho and meta protons on the nitrophenyl ring.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the signals of the carbon atoms to which they are directly attached. It would allow for the definitive assignment of each protonated carbon in the aromatic rings.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two to three bonds. It is particularly crucial for identifying quaternary carbons and piecing together molecular fragments. For this compound, HMBC would show correlations from the protons ortho to the carbonyl group (on both rings) to the carbonyl carbon, unequivocally confirming the connection of the naphthyl and nitrophenyl moieties through the ketone bridge.

Electronic Spectroscopy

UV-Visible (UV-Vis) spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to the promotion of electrons to higher energy orbitals. masterorganicchemistry.com The spectrum is determined by the chromophores present in the molecule. This compound contains several conjugated chromophores: the naphthyl system, the nitrophenyl system, and the carbonyl group.

The UV-Vis spectrum is expected to show strong absorptions due to π→π* transitions associated with the extensive conjugation across the aromatic systems. These transitions are typically intense and may appear as multiple bands. A weaker, longer-wavelength absorption corresponding to the n→π* transition of the carbonyl group's non-bonding electrons is also expected. masterorganicchemistry.com The presence of the electron-withdrawing nitro group and the extended π-system of the naphthyl group, both in conjugation with the ketone, would likely result in a bathochromic (red) shift of the absorption maxima to longer wavelengths compared to simpler aryl ketones. iu.edu Studies on nitro-substituted aromatic carbonyl compounds confirm that the nitro group significantly influences the electronic absorption spectra. rsc.org

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an essential analytical tool for determining the molecular weight and probing the structure of this compound. With a molecular formula of C₁₇H₁₁NO₃, the compound has a monoisotopic mass of approximately 277.07 g/mol . In an electron ionization (EI) mass spectrum, a distinct molecular ion peak (M⁺) would be expected at an m/z (mass-to-charge ratio) of 277.

The fragmentation pattern observed in the mass spectrum provides valuable structural information. Due to the ketone linkage, α-cleavage (cleavage of the bond adjacent to the carbonyl group) is a predictable and dominant fragmentation pathway. libretexts.orgmiamioh.edu This process would lead to the formation of two primary fragment ions: the naphthoyl cation and the nitrophenyl radical, or the nitrophenyl cation and the naphthoyl radical. The stability of the resulting acylium ions makes this a favored pathway.

Other significant fragmentation events would likely include the loss of the nitro group (-NO₂) as a neutral radical, resulting in a peak at M-46 (m/z 231), and the loss of carbon monoxide (-CO) from the ketone bridge, leading to a peak at M-28 (m/z 249). The aromatic rings themselves are relatively stable and would likely appear as major fragments. libretexts.org

Table 2: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Formula | Notes |

|---|---|---|---|

| 277 | [C₁₇H₁₁NO₃]⁺ | C₁₇H₁₁NO₃ | Molecular Ion (M⁺) |

| 231 | [C₁₇H₁₁O]⁺ | C₁₇H₁₁O | Loss of nitro group (-NO₂) |

| 155 | [C₁₁H₇O]⁺ | C₁₁H₇O | Naphthoyl cation from α-cleavage |

| 127 | [C₁₀H₇]⁺ | C₁₀H₇ | Naphthyl cation |

X-ray Diffraction (XRD) for Single Crystal Structure Elucidation

Table 3: Information Obtainable from Single Crystal X-ray Diffraction

| Parameter | Description |

|---|---|

| Unit Cell Dimensions | The lengths (a, b, c) and angles (α, β, γ) defining the basic repeating unit of the crystal. |

| Crystal System | The classification of the crystal structure based on its symmetry (e.g., monoclinic, triclinic). nih.gov |

| Space Group | The specific symmetry group describing the arrangement of molecules within the unit cell. |

| Atomic Coordinates | The precise x, y, z position of every atom in the molecule. |

| Bond Lengths & Angles | Exact measurements of the distances between bonded atoms and the angles they form. |

| Intermolecular Interactions | Identification and characterization of forces like hydrogen bonds and π-π stacking between adjacent molecules. nih.gov |

Chromatographic Techniques for Purity Assessment and Separation

High-Performance Liquid Chromatography (HPLC) is the premier method for assessing the purity of this compound and quantifying its presence in mixtures. researchgate.net Given the compound's aromatic nature and moderate polarity, a reverse-phase HPLC (RP-HPLC) method is highly suitable.

In a typical RP-HPLC setup, a nonpolar stationary phase, such as a C18 (octadecylsilyl) column, would be used. The mobile phase would consist of a polar solvent mixture, commonly acetonitrile (B52724) and water, run in an isocratic or gradient mode to achieve optimal separation. sielc.com Detection is readily accomplished using a UV detector set at a wavelength where the compound exhibits strong absorbance (λmax), as determined by its UV-Vis spectrum. The resulting chromatogram would show a peak corresponding to this compound at a characteristic retention time. The area of this peak is proportional to the compound's concentration, and the absence of other significant peaks would indicate high purity.

Table 4: Representative RP-HPLC Method Parameters for Analysis

| Parameter | Typical Condition |

|---|---|

| Stationary Phase | C18 silica (B1680970) column |

| Mobile Phase | Acetonitrile/Water mixture |

| Detection | UV-Vis Detector (set at a λmax of the compound) |

| Output | Chromatogram showing retention time and peak area |

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. Its application to this compound is dependent on the compound's volatility and thermal stability. With a predicted high boiling point, analysis may require high inlet and oven temperatures.

If the compound is sufficiently volatile and stable under these conditions, the GC column separates it from any volatile impurities. As the compound elutes from the column, it enters the mass spectrometer, which serves as the detector. The MS provides both molecular weight confirmation and fragmentation data, offering a high degree of confidence in the peak's identity. researchgate.net This makes GC-MS a powerful tool for identifying the compound in complex mixtures, provided it can be successfully volatilized.

Table 5: Principles of GC-MS Analysis for this compound

| Stage | Process |

|---|---|

| Injection | The sample is vaporized in a high-temperature inlet. |

| Separation | Components are separated in a capillary column based on their boiling points and interactions with the stationary phase. |

| Detection | The mass spectrometer records the mass spectrum of the eluting compound. |

| Data | Provides retention time for separation and a mass spectrum for identification. |

Column chromatography is a fundamental preparative technique used for the purification of this compound, typically following its chemical synthesis. nih.gov This method separates compounds based on their differential adsorption to a solid stationary phase.

For this compound, silica gel is a common and effective stationary phase. The crude product is loaded onto the top of a column packed with silica. A solvent system (mobile phase or eluent), often a mixture of a nonpolar solvent like hexane (B92381) and a more polar solvent like ethyl acetate (B1210297), is then passed through the column. The components of the crude mixture travel down the column at different rates depending on their polarity and affinity for the silica gel. Fractions are collected as the solvent exits the column, allowing for the isolation of the pure this compound from unreacted starting materials, byproducts, and other impurities.

Table 6: Components of a Typical Column Chromatography Setup for Purification

| Component | Material/Description | Function |

|---|---|---|

| Stationary Phase | Silica Gel | Adsorbent that separates compounds based on polarity. |

| Mobile Phase (Eluent) | Hexane/Ethyl Acetate mixture | Carries the sample through the stationary phase. |

| Column | Glass tube with a stopcock | Contains the stationary phase and allows for controlled elution. |

| Collection | Test tubes or flasks | Used to collect separated fractions of the eluate. |

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Acetonitrile |

| Carbon Monoxide |

| Ethyl Acetate |

| Hexane |

Computational and Theoretical Chemical Studies

Theoretical Prediction of Spectroscopic Parameters

Future computational research on 1-Naphthyl-4-nitrophenylketone would be necessary to generate the data required to populate these areas of study. Such research would provide valuable insights into the molecule's electronic properties, reactivity, and behavior, contributing to the broader understanding of aromatic ketones.

Applications and Advanced Research Directions in Organic Synthesis

Building Block in Complex Molecule Synthesis

The bifunctional nature of 1-Naphthyl-4-nitrophenylketone, containing both a ketone and a nitro group on distinct aromatic systems, makes it a valuable starting material for elaborate molecular architectures.

Precursor for Polycyclic Aromatic Compounds and Heterocycles

The rigid backbone of this compound serves as a scaffold for synthesizing larger polycyclic aromatic hydrocarbons (PAHs) and heterocyclic systems. The presence of the naphthyl group is a common feature in many complex aromatic structures. The synthetic strategy often involves intramolecular cyclization reactions, which can be triggered after modification of the ketone or nitro group.

For instance, reduction of the nitro group to an amine, followed by a diazotization reaction, could be used to initiate a Pschorr-type cyclization, potentially leading to the formation of fluoranthene (B47539) or other polycyclic skeletons under appropriate conditions. Furthermore, the ketone carbonyl can be converted into a reactive site for building new rings. While specific examples starting from this compound are not extensively documented, the general approach of using naphthyl derivatives for creating diverse heterocyclic compounds is a well-established area of organic synthesis.

Intermediate in the Synthesis of Functionalized Amines and Related Nitrogen-Containing Compounds

One of the most direct and well-established transformations for this compound is the reduction of its nitro group. This reaction converts the nitrophenyl moiety into an aminophenyl group, yielding (4-aminophenyl)(naphthalen-1-yl)methanone. This product is a highly valuable functionalized amine, retaining the naphthyl ketone structure. The reduction can be achieved through various standard methods, including catalytic hydrogenation or using reducing metals in acidic media.

The resulting primary amine is a versatile functional handle for further synthesis. It can undergo a wide range of reactions, such as:

Acylation: Reaction with acyl chlorides or anhydrides to form amides.

Alkylation: Introduction of alkyl groups onto the nitrogen atom.

Diazotization: Conversion to a diazonium salt, which is a gateway to numerous other functionalities via Sandmeyer-type reactions.

Condensation: Reaction with aldehydes or ketones to form imines (Schiff bases), which can be further reduced to secondary amines.

These transformations establish this compound as a key intermediate for a diverse family of nitrogen-containing compounds.

| Reagent System | Description | Resulting Functional Group |

|---|---|---|

| H₂, Pd/C | Catalytic hydrogenation is a clean and efficient method for nitro group reduction. | Amine (-NH₂) |

| Sn, HCl or Fe, HCl | Classic method involving a metal in acidic solution (Béchamp reduction). | Amine (-NH₂) |

| NaBH₄, NiCl₂ | A milder reducing system often used for selective reductions. | Amine (-NH₂) |

| LiAlH₄ | A powerful reducing agent that would also reduce the ketone to an alcohol. | Amine (-NH₂) and Alcohol (-CH(OH)-) |

Reagent in Catalytic Cycles

The functional groups within this compound allow it to potentially participate as a substrate in various modern catalytic systems.

Role in Chiral Phosphoric Acid-Catalyzed Reactions

Chiral phosphoric acids (CPAs) have emerged as powerful Brønsted acid catalysts for a multitude of enantioselective transformations. These catalysts function by activating substrates through hydrogen bonding. The carbonyl oxygen of the ketone group in this compound can act as a hydrogen bond acceptor. This interaction with a CPA could render the carbonyl carbon more electrophilic and create a chiral environment around it.

This activation would theoretically enable stereoselective nucleophilic additions to the ketone, such as:

Asymmetric transfer hydrogenations to produce a chiral alcohol.

Enantioselective additions of nucleophiles like silyl (B83357) ketene (B1206846) acetals or nitroalkanes.

While the direct application of CPAs to this compound is not prominently reported, its structure fits the profile of substrates that are amenable to this type of catalysis.

Application in Phase-Transfer Catalysis (PTC)

Phase-transfer catalysis (PTC) is a valuable technique for facilitating reactions between reagents located in different immiscible phases, typically an aqueous phase and an organic phase. This compound, being an organic molecule, would reside in the organic phase. PTC could be instrumental in reactions involving this ketone where the nucleophile is an inorganic salt (e.g., sodium cyanide, sodium azide).

A phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt, transports the nucleophile from the aqueous phase into the organic phase, enabling it to react with the substrate. Potential PTC applications involving derivatives of this ketone could include nucleophilic aromatic substitution reactions on the nitrophenyl ring, where the nitro group acts as a strong activating group.

Derivatization for Novel Compounds

The chemical reactivity of this compound is centered on its three main components: the ketone carbonyl, the nitro group, and the two aromatic ring systems. Each site offers a platform for derivatization to generate novel compounds with potentially unique properties.

Reactions at the Ketone: The carbonyl group can be reduced to a secondary alcohol, which can be further esterified or etherified. It can also undergo reactions with organometallic reagents (e.g., Grignard reagents) to form tertiary alcohols or be converted to an alkene via the Wittig reaction.

Reactions of the Nitro Group: As discussed, the primary transformation is reduction to an amine, which opens up a vast field of aromatic amine chemistry.

Reactions on the Aromatic Rings: The nitrophenyl ring is deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the nitro and ketone groups. Conversely, it is activated for nucleophilic aromatic substitution. The naphthyl ring remains more susceptible to electrophilic attack, allowing for the introduction of further substituents.

| Reactive Site | Reaction Type | Potential Reagents | Resulting Compound Class |

|---|---|---|---|

| Ketone Carbonyl | Reduction | NaBH₄, LiAlH₄ | Secondary Alcohol |

| Nucleophilic Addition | R-MgBr (Grignard) | Tertiary Alcohol | |

| Olefination | Ph₃P=CR₂ (Wittig Reagent) | Alkene | |

| Nitro Group | Reduction | H₂/Pd, Sn/HCl | Primary Amine |

| (Post-Reduction) Diazotization | NaNO₂, HCl then Nu⁻ | Various (halides, nitriles, etc.) | |

| Naphthyl Ring | Electrophilic Substitution | Br₂, HNO₃/H₂SO₄ | Substituted Naphthalene (B1677914) |

Synthesis of Modified Naphthyl-Nitrophenyl Ketone Derivatives

The synthesis of modified this compound derivatives allows for the fine-tuning of their chemical and physical properties. Researchers can strategically introduce various functional groups to either the naphthyl or the nitrophenyl ring, thereby influencing the electronic and steric characteristics of the molecule.

Common synthetic strategies often involve the multi-step preparation of naphthyl-substituted 1,3,4-oxadiazole (B1194373) derivatives. derpharmachemica.com One approach begins with the reaction of α- or β-naphthol to create a precursor which is then cyclized to form the oxadiazole ring. derpharmachemica.com Further reaction with appropriate α-haloketones can then yield the final modified ketone derivatives. derpharmachemica.com The structures of these newly synthesized compounds are typically confirmed using spectroscopic methods such as IR, 1H NMR, and mass spectrometry, alongside elemental analysis. derpharmachemica.com

Another avenue for creating derivatives involves the epoxidation of related chalcones. For instance, optically active (αS,βR) 1-naphthyl keto-oxiranes have been synthesized through phase transfer catalyzed epoxidation of 1-naphthyl chalcones, with reported yields exceeding 95%. researchgate.net These oxirane derivatives serve as versatile intermediates for further chemical transformations. The characterization of these oxiranes is thoroughly established using IR, 1H, 13C, and mass spectrometry. researchgate.net

The table below outlines examples of synthetic modifications that can be applied to the parent structure of this compound, leading to a diverse library of derivatives for further investigation.

Table 1: Synthetic Modifications of Naphthyl-Nitrophenyl Ketone Derivatives

| Modification Site | Reagents and Conditions | Resulting Derivative Class |

|---|---|---|

| Nitrophenyl Ring | Nucleophilic aromatic substitution with various nucleophiles (e.g., amines, alkoxides) | Substituted aminophenyl or alkoxyphenyl naphthyl ketones |

| Naphthyl Ring | Electrophilic aromatic substitution (e.g., nitration, halogenation) | Substituted naphthyl nitrophenyl ketones |

| Ketone Carbonyl | Reduction (e.g., with NaBH4) followed by further functionalization of the resulting alcohol | Naphthyl-nitrophenyl carbinols and their ethers/esters |

| α-Carbon (if applicable) | Enolate formation followed by alkylation or acylation | α-Substituted naphthyl-nitrophenyl ketones |

Exploration of Structure-Reactivity Relationships in Derivatives

For instance, the introduction of electron-withdrawing groups on the nitrophenyl ring is expected to enhance the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. Conversely, electron-donating groups on the naphthyl ring could increase the electron density of the aromatic system, potentially influencing its participation in electrophilic substitution reactions.

While specific comprehensive studies on the structure-reactivity relationships of this compound derivatives are not extensively documented in the provided search results, general principles from the study of other substituted aromatic ketones can be applied. For example, in the context of nucleophilic aromatic substitution on o-nitrochlorobenzenes, the presence of multiple electron-withdrawing groups like nitro and carboxyl groups activates the chlorine for substitution by thiolate nucleophiles. nih.gov This highlights the profound effect of substituents on reactivity.

The following table summarizes the anticipated effects of different substituent types on the reactivity of naphthyl-nitrophenyl ketone derivatives.

Table 2: Predicted Structure-Reactivity Relationships

| Substituent Type on Nitrophenyl Ring | Effect on Carbonyl Electrophilicity | Predicted Reactivity towards Nucleophiles |

|---|---|---|

| Electron-Withdrawing (e.g., -CN, -CF3) | Increase | Enhanced |

| Electron-Donating (e.g., -OCH3, -N(CH3)2) | Decrease | Diminished |

Integration into Materials Science Research

The rigid, aromatic structure of this compound suggests its potential as a monomeric unit in the synthesis of advanced polymers.

Aromatic polyketones are a class of high-performance polymers known for their excellent thermal stability, mechanical strength, and chemical resistance. The incorporation of the naphthyl and nitrophenyl moieties from this compound into a polyketone backbone could impart unique properties to the resulting material. The bulky naphthyl group could enhance the polymer's rigidity and thermal stability, while the polar nitro group might improve its solubility in certain organic solvents and its adhesive properties.

The synthesis of such polymers could potentially be achieved through polycondensation reactions. researchgate.net For instance, if this compound were appropriately functionalized with reactive groups (e.g., halogens or hydroxyl groups), it could undergo polycondensation with suitable co-monomers. The properties of the resulting polyketone would be highly dependent on the nature of the co-monomer and the polymerization conditions. Ketone solvents such as methyl acetophenone (B1666503) or cyclohexanone (B45756) have been shown to be effective in the solution and interfacial polycondensation of other aromatic monomers to yield high molecular weight polyamides, suggesting their potential utility in polyketone synthesis as well. researchgate.net

Biomimetic and Bio-inspired Transformations

Biomimetic chemistry seeks to mimic natural enzymatic processes to achieve selective and efficient chemical transformations. The structure of this compound and its derivatives presents opportunities for applying bio-inspired reaction methodologies.

A notable area of interest is the biomimetic oxidation of related diarylmethanes to diaryl ketones. Such transformations are inspired by the action of monooxygenase enzymes. While not a direct transformation of the ketone itself, this highlights a bio-inspired pathway to synthesize such compounds or their precursors.

Furthermore, the diaryl ketone moiety itself can be a substrate for bio-inspired reactions. For example, light-driven, transition-metal-free decarbonylation of unstrained diaryl ketones has been demonstrated, offering a novel pathway for the formation of biaryl compounds through a dual C-C bond cleavage. nih.gov This type of reaction, inspired by photochemical processes in nature, could potentially be applied to derivatives of this compound to generate novel biaryl structures. The reaction can proceed with unsymmetrical diaryl ketones, yielding the corresponding cross-coupled biaryl products. nih.gov

Future Research Perspectives and Methodological Advancements

Development of Novel and Sustainable Synthetic Pathways

The traditional synthesis of aromatic ketones often involves Friedel-Crafts acylation, which can be limited by harsh conditions and the use of stoichiometric Lewis acids. Future research into the synthesis of 1-Naphthyl-4-nitrophenylketone should prioritize the development of more sustainable and efficient methodologies.

Promising avenues include visible-light-induced aerobic C-H oxidation, which offers an environmentally friendly approach by using air as the oxidant and water as a solvent. chemistryviews.org Photocatalytic processes, perhaps employing cerium chloride (CeCl₃) as a photosensitizer, could enable the direct coupling of naphthalene (B1677914) with a suitable 4-nitrobenzoyl precursor under mild, room-temperature conditions. chemistryviews.org

Another sustainable approach could involve enzymatic catalysis. While not yet applied to this specific ketone, the use of enzymes like transketolases has shown promise in the synthesis of other complex ketones, offering high selectivity and reducing the need for protecting groups. ucl.ac.ukucl.ac.uk Furthermore, advancements in palladium-catalyzed carbonylative cross-coupling reactions, using carbon monoxide surrogates, present an atom-economical route to diaryl ketones and could be adapted for the synthesis of this compound. researchgate.netresearchgate.net

| Synthetic Strategy | Potential Advantages | Key Considerations |

| Visible-Light Photocatalysis | Green solvent (water), mild conditions, use of air as oxidant. chemistryviews.org | Catalyst efficiency, quantum yield, and management of potential side reactions. |

| Enzymatic Catalysis | High chemo-, regio-, and stereoselectivity; biodegradable catalysts. ucl.ac.ukucl.ac.uk | Enzyme stability, substrate scope, and reaction kinetics. |

| Carbonylative Cross-Coupling | High atom economy, functional group tolerance. researchgate.netresearchgate.net | Catalyst cost and lifetime, toxicity of CO surrogates. |

Advanced Spectroscopic and Analytical Characterization Techniques

A thorough understanding of the structural and electronic properties of this compound will rely on the application of advanced spectroscopic and analytical techniques. Beyond routine characterization, these methods can provide deep insights into the molecule's behavior.

High-resolution mass spectrometry (HRMS) will be crucial for confirming the molecular formula and identifying any potential byproducts from novel synthetic routes. nih.gov Advanced nuclear magnetic resonance (NMR) techniques, such as 2D NMR (COSY, HSQC, HMBC), will be essential for the unambiguous assignment of all proton and carbon signals, which can be complex due to the presence of two aromatic systems. nih.govresearchgate.net These techniques can also be used to study the molecule's conformation and any potential keto-enol tautomerism in solution. nih.gov

Furthermore, techniques like X-ray crystallography would provide definitive information on the solid-state structure, including bond lengths, bond angles, and intermolecular interactions. This data is invaluable for understanding the molecule's packing and for validating computational models.

Application of Machine Learning and AI in Predicting Reactivity and Synthesis Outcomes

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing chemical research by enabling the prediction of reaction outcomes and the design of synthetic pathways. chemai.io For this compound, ML models could be trained on datasets of similar aromatic ketones to predict reaction yields, identify optimal reaction conditions, and even suggest novel synthetic routes. chemai.io

Quantitative Structure-Activity Relationship (QSAR) models, which have been successfully applied to predict the properties of nitroaromatic compounds, could be developed to forecast the biological activity or toxicity of this compound. nih.govnih.gov By leveraging large chemical databases, AI can identify patterns in reactivity that may not be apparent from traditional heuristic approaches, thereby accelerating the discovery of new transformations and applications for this molecule. jetir.org

| AI/ML Application | Predicted Outcome | Potential Impact |

| Reaction Yield Prediction | Quantitative prediction of product yield under various conditions. chemai.io | Reduced experimental optimization time and resource consumption. |

| QSAR Modeling | Prediction of biological activity, toxicity, or other properties. nih.govnih.gov | Prioritization of compounds for further testing and development. |

| Retrosynthesis Planning | Generation of novel and efficient synthetic routes. | Discovery of new and more sustainable synthetic pathways. |

Exploration of Unique Reactivity Patterns and Unprecedented Transformations

The combination of a naphthyl group, a ketone, and a nitro group in a single molecule suggests a rich and potentially unique reactivity profile for this compound. The photochemistry of this compound is of particular interest. Aromatic ketones are known to be photochemically active, and the presence of a nitro group can lead to interesting intramolecular photoreduction or rearrangement reactions. rsc.orglibretexts.org For instance, irradiation could potentially lead to the reduction of the nitro group or the ketone, depending on the reaction conditions and the presence of hydrogen donors. libretexts.org

The nitro group also opens up possibilities for various transformations. For example, it can be reduced to an amine, which can then be further functionalized. The ketone moiety can undergo classical reactions such as aldol (B89426) condensations, Wittig reactions, or reductive aminations. frontiersin.org The exploration of these reactions in the context of the this compound scaffold could lead to the synthesis of a diverse library of new compounds with potentially interesting properties.

Computational Chemistry for Rational Design and Mechanism Elucidation

Computational chemistry, particularly Density Functional Theory (DFT), provides a powerful tool for understanding the electronic structure, properties, and reactivity of molecules. For this compound, DFT calculations can be employed to predict its spectroscopic properties (e.g., NMR chemical shifts, IR vibrational frequencies), which can then be compared with experimental data to confirm its structure. mdpi.com

Furthermore, computational studies can be used to investigate the mechanisms of potential reactions, such as electrophilic aromatic substitution on the naphthyl or nitrophenyl rings. researchgate.netrsc.org By calculating the energies of transition states and intermediates, it is possible to predict the most likely reaction pathways and to understand the factors that control regioselectivity. researchgate.net The electronic properties of the molecule, such as its oxidation and reduction potentials, can also be predicted, providing insights into its potential applications in materials science or as a redox-active compound. nih.govresearchgate.net

| Computational Method | Investigated Property | Scientific Insight |

| DFT Calculations | Spectroscopic data (NMR, IR), electronic structure. mdpi.com | Validation of experimental data and understanding of molecular orbitals. |

| Transition State Theory | Reaction mechanisms, activation energies. researchgate.net | Prediction of reactivity and selectivity in chemical transformations. |

| Molecular Dynamics | Conformational analysis, solvent effects. | Understanding the dynamic behavior of the molecule in different environments. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.